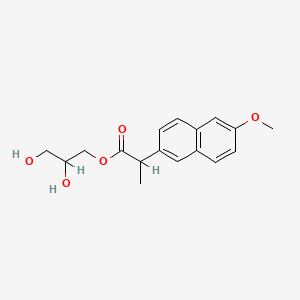

6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester

Descripción general

Descripción

6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester is more commonly known as naproxen . It is a non-steroidal anti-inflammatory agent and non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) . Naproxen has been shown to decrease the production of thromboxane B2 .

Molecular Structure Analysis

The molecular structure of naproxen was determined by X-Ray diffraction technique . Naproxen crystallized in P2 1 with two molecules in the unit cell of dimensions a =7.855, b =5.783, c =13.347Å and β=93.9° .Chemical Reactions Analysis

Naproxen is a competitive and non-selective COX inhibitor . It has Ki values of 21 and 19 μM for ovine COX-1 and -2, respectively . Naproxen is also a metabolite of nebumetome .Physical And Chemical Properties Analysis

Naproxen has a molecular weight of 230.26 . It has a linear formula of CH3OC10H6CH (CH3)CO2H . The melting point of naproxen is between 152-154 °C .Aplicaciones Científicas De Investigación

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Naproxen is a non-steroidal anti-inflammatory drug (NSAID). It is used to reduce inflammation and relieve pain . This makes it useful in the treatment of conditions such as arthritis, gout, menstrual cramps, tendinitis, and bursitis .

Inhibitor of Cyclooxygenase (COX)

Naproxen is a non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) . By inhibiting these enzymes, it reduces the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever .

Decrease Production of Thromboxane B2

Naproxen has been shown to decrease the production of thromboxane B2 . Thromboxane B2 is a compound that causes vasoconstriction and promotes platelet aggregation, so reducing its production can have anti-thrombotic effects .

Chiral Ligand in Synthesis

(S)-(+)-6-Methoxy-alpha-methyl-2-naphthaleneacetic acid can be used as a chiral ligand in the synthesis of organotin (IV) carboxylate metal complexes . This can be useful in the field of asymmetric synthesis .

Suzuki-Miyaura Coupling

This compound can be used as a reactant for Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .

Enantioselective α-Arylation of Carbonyls

It can also be used for enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis . This is a method used to introduce an aryl group at the alpha position of a carbonyl compound in an enantioselective manner .

Mecanismo De Acción

Target of Action

The primary targets of this compound are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the formation of prostanoids, including thromboxane and prostaglandins .

Mode of Action

The compound acts as a competitive and non-selective COX inhibitor . It binds to the active sites of COX-1 and COX-2, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins .

Biochemical Pathways

The inhibition of COX-1 and COX-2 disrupts the prostaglandin biosynthesis pathway . This leads to a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in anti-inflammatory, analgesic, and antipyretic effects . This makes it useful in the management of conditions like arthritis and other inflammatory diseases .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-11(17(20)22-10-15(19)9-18)12-3-4-14-8-16(21-2)6-5-13(14)7-12/h3-8,11,15,18-19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGWSPZQESAHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959623 | |

| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38835-17-5 | |

| Record name | 2,3-Dihydroxyethyl naproxenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038835175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)

![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)

![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)